Diclomezine

Catalog No.
S597908
CAS No.
62865-36-5
M.F
C11H8Cl2N2O
M. Wt
255.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclomezine

CAS Number

62865-36-5

Product Name

Diclomezine

IUPAC Name

3-(3,5-dichloro-4-methylphenyl)-1H-pyridazin-6-one

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.1 g/mol

InChI

InChI=1S/C11H8Cl2N2O/c1-6-8(12)4-7(5-9(6)13)10-2-3-11(16)15-14-10/h2-5H,1H3,(H,15,16)

InChI Key

UWQMKVBQKFHLCE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1Cl)C2=NNC(=O)C=C2)Cl

Solubility

2.90e-06 M

Canonical SMILES

CC1=C(C=C(C=C1Cl)C2=NNC(=O)C=C2)Cl

Studying Gastrointestinal Motility

Diclomezine's ability to relax smooth muscle makes it a valuable tool in studying gastrointestinal motility, the movement of food and fluids through the digestive system. Researchers can use it to:

  • Measure intestinal transit time: By observing how long it takes for food or a marker to pass through the digestive system after administration of dicyclomine, researchers can gain insights into intestinal motility .
  • Investigate the effects of other drugs on gut motility: Dicyclomine can be used as a control to compare the effects of other medications on intestinal contractions, helping researchers understand their mechanism of action .

Understanding Irritable Bowel Syndrome (IBS)

Diclomezine has been used in research to investigate the pathophysiology of IBS, a chronic disorder characterized by abdominal pain, cramping, and altered bowel habits. While not considered a first-line treatment due to its side effects, studies have explored its effectiveness in alleviating IBS symptoms .

Investigating Anticholinergic Effects

Diclomezine acts as an anticholinergic agent, blocking the action of the neurotransmitter acetylcholine. This property makes it useful in research on the cholinergic system and its role in various physiological processes. Researchers can use it to:

  • Model anticholinergic side effects: Diclomezine can be used to induce symptoms like dry mouth, blurred vision, and urinary retention, helping researchers understand the potential side effects of other anticholinergic medications .
  • Study the role of acetylcholine in specific organs: By observing how diclomezine affects the function of different organs, researchers can gain insights into the role of acetylcholine in those systems.

Diclomezine is a chemical compound classified as a pyridazinone, specifically 6-(3,5-dichloro-4-methylphenyl)-pyridazin-3(2H)-one. Its molecular formula is C₁₁H₈Cl₂N₂O, and it has a molecular weight of approximately 255.10 g/mol. The structure of diclomezine features a pyridazine ring substituted at the 6-position by a 3,5-dichloro-4-methylphenyl group, which contributes to its unique properties and biological activities .

The exact mechanism by which Diclomezine inhibits fungal growth is not fully elucidated, but it likely disrupts the fungus's cell membrane function []. The mode of action might involve interfering with sterol biosynthesis, a crucial process for fungal cell membranes [].

Typical for pyridazinone derivatives. Notably, it can participate in:

  • Nucleophilic substitutions: The presence of chlorine atoms makes it susceptible to nucleophilic attack.
  • Hydrolysis: Under certain conditions, diclomezine can be hydrolyzed, leading to the formation of various degradation products.
  • Acidic elimination: This reaction pathway has been documented in the synthesis of diclomezine from precursor compounds .

Diclomezine exhibits significant biological activity, particularly as a fungicide. It has been shown to inhibit the growth of various fungal species, making it valuable in agricultural applications. The mechanism of action involves disrupting cellular processes in fungi, although specific pathways remain under investigation. Additionally, diclomezine has demonstrated potential anti-inflammatory properties, contributing to its therapeutic interest .

Diclomezine can be synthesized through several methods:

  • Acidic elimination: This method involves the removal of methanethiol from precursor compounds under acidic conditions, yielding diclomezine as a product .
  • De novo synthesis: Starting from commercially available triazines or other related compounds, researchers can construct diclomezine through controlled reactions that build up its structure stepwise.
  • Hydrolytic degradation: Controlled hydrolysis of active substances can also lead to the formation of diclomezine .

Diclomezine is primarily utilized as:

  • Fungicide: Its antifungal properties make it effective in agricultural settings for protecting crops from fungal diseases.
  • Research chemical: Due to its unique structure and biological activities, it serves as a reference material in various scientific studies.

Diclomezine shares structural and functional similarities with several other compounds. Below are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
ChloridazonPyridazinoneHerbicideContains a different halogen pattern
TriazoleTriazole derivativeAntifungalDifferent ring structure
PyrazolePyrazole derivativeAntimicrobialVaries in nitrogen positioning

Diclomezine is unique due to its specific substitution pattern and biological efficacy against fungi, distinguishing it from other similar compounds that may target different biological pathways or have varied mechanisms of action .

XLogP3

2.9

LogP

3.2 (LogP)

Melting Point

251.5 °C

UNII

UNB23N8AVX

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 1 notifications to the ECHA C&L Inventory.;
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

62865-36-5

Wikipedia

Diclomezine

Dates

Modify: 2023-08-15

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